2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic acid
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Overview
Description
2-(4-Aminophenyl)benzo[d]oxazole-6-sulfonic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)benzo[d]oxazole-6-sulfonic acid typically involves the reaction of 2-aminophenol with 4-aminobenzaldehyde in ethanol using lead(IV) acetate in acetic acid under reflux conditions. This is followed by reactions with hydrochloric acid, sodium nitrite, and sodium azide, and further reaction with aromatic nitriles in isopropanol and zinc bromide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring the use of cost-effective and environmentally friendly reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)benzo[d]oxazole-6-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
2-(4-Aminophenyl)benzo[d]oxazole-6-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)benzo[d]oxazole-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzothiazoles: Similar in structure but contain a sulfur atom instead of an oxygen atom.
Benzimidazoles: Contain a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Oxazoles: Lack the benzene ring fused to the oxazole ring.
Uniqueness
2-(4-Aminophenyl)benzo[d]oxazole-6-sulfonic acid is unique due to the presence of both amino and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
112673-70-8 |
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Molecular Formula |
C13H10N2O4S |
Molecular Weight |
290.30 g/mol |
IUPAC Name |
2-(4-aminophenyl)-1,3-benzoxazole-6-sulfonic acid |
InChI |
InChI=1S/C13H10N2O4S/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(20(16,17)18)7-12(11)19-13/h1-7H,14H2,(H,16,17,18) |
InChI Key |
DZXBSLVUOTWIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)S(=O)(=O)O)N |
Origin of Product |
United States |
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